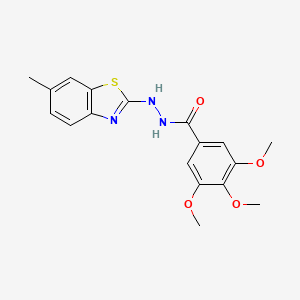![molecular formula C22H13BrFN3O B2589782 (Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline CAS No. 313954-99-3](/img/structure/B2589782.png)
(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline” is a complex organic molecule. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound . This compound has been identified as a potential inhibitor of Arginine Methyltransferase 5 (PRMT5), a major enzyme responsible for the post-translational symmetric demethylation of protein arginine residues .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, a series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were designed and synthesized as antitumor agents . Another synthetic method to access polycyclic aromatic hydrocarbons of imidazo[1,2-a]chromeno[3,4-c]pyridine was reported, which involved palladium-catalyzed oxidative annulation of 3-(1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one with alkenes using benzimidazole as a directing group .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The compound has shown promise as an antitumor agent. Researchers have synthesized novel derivatives based on its structure, such as 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives. These derivatives demonstrated moderate to high inhibitory activities against various tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404 .
Microtubule Inhibition
Studies indicate that this compound effectively inhibits microtubule assembly formation. By disrupting microtubule dynamics, it may impact cell division and migration. Such inhibition could be valuable in cancer therapy, where targeting microtubules is a common strategy .
Photodynamic Therapy (PDT)
Given its chromophoric properties, this compound could be explored for use in photodynamic therapy. PDT involves activating photosensitizers with light to generate reactive oxygen species, selectively damaging cancer cells. The chromen-2-ylidene moiety may serve as an efficient photosensitizer .
Fluorescent Probes
The benzimidazole and chromen-2-ylidene groups make this compound suitable for designing fluorescent probes. Researchers can modify its structure to create specific probes for cellular imaging, drug delivery, or monitoring biological processes .
Agrochemicals and Pesticides
Imidazole-based compounds often find applications in agrochemicals and pesticides. The unique substitution pattern in this compound could contribute to its effectiveness as a pesticide or fungicide .
Functional Materials
The versatility of imidazoles extends to functional materials. Researchers may explore this compound for applications in organic electronics, sensors, or optoelectronic devices. Its structural features could enhance charge transport or light absorption properties .
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-bromo-N-(4-fluorophenyl)chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrFN3O/c23-14-5-10-20-13(11-14)12-17(21-26-18-3-1-2-4-19(18)27-21)22(28-20)25-16-8-6-15(24)7-9-16/h1-12H,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXKGBDFDBDPOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=NC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

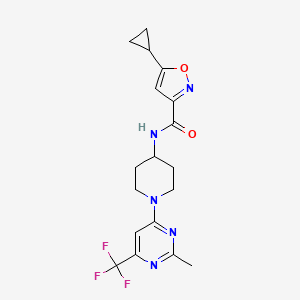
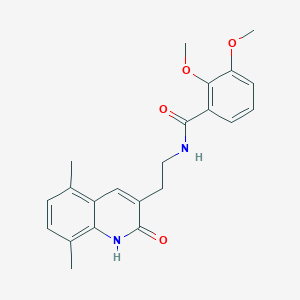
![N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-1-ethyl-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyrimidin-2-yl]thio}acetamide](/img/structure/B2589704.png)
![4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2589706.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2589708.png)
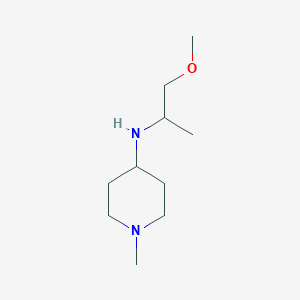
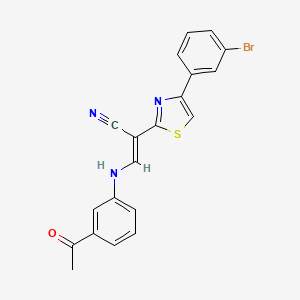
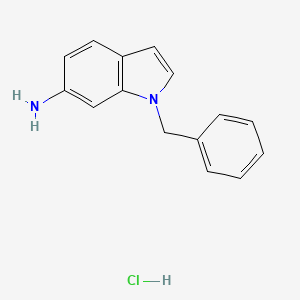
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2589712.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2589713.png)
![3,4-difluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2589714.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B2589716.png)
![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2589717.png)
